molecular formula C20H14N2O4 B5707034 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5707034
M. Wt: 346.3 g/mol
InChI Key: HCQGJZNOQFWSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as DNQX, is a chemical compound that belongs to the family of quinoxaline derivatives. DNQX is a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor that is involved in the transmission of nerve impulses in the brain.

Scientific Research Applications

2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is widely used in scientific research to study the function of ionotropic glutamate receptors. It is commonly used as a tool compound to block the activity of these receptors and to investigate their role in various physiological processes. 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used in studies on synaptic plasticity, learning and memory, and neurodegenerative disorders such as epilepsy and Alzheimer's disease.

Mechanism of Action

2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and preventing the binding of the neurotransmitter glutamate. This results in the inhibition of the receptor's activity and the suppression of the transmission of nerve impulses in the brain.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects in the brain. It has been demonstrated to block the induction of long-term potentiation (LTP), which is a process that is believed to underlie learning and memory. 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to reduce the severity of seizures in animal models of epilepsy. Additionally, it has been suggested that 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione may have neuroprotective effects against excitotoxicity, which is a process that can lead to neuronal death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its specificity for the ionotropic glutamate receptor. This allows researchers to selectively block the activity of these receptors without affecting other types of receptors or neurotransmitters. However, one limitation of 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is its relatively low potency compared to other glutamate receptor antagonists. This can make it difficult to achieve complete blockade of receptor activity at low concentrations.

Future Directions

There are several future directions for research on 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione and its role in the brain. One area of interest is the investigation of the effects of 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione on different types of ionotropic glutamate receptors and their subunits. Another direction is the study of the potential therapeutic applications of 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in the treatment of neurodegenerative disorders such as Alzheimer's disease and epilepsy. Finally, there is a need for the development of more potent and selective glutamate receptor antagonists to improve the efficacy of research on these receptors.

Synthesis Methods

The synthesis of 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2,5-dimethylphenylhydrazine with 2-nitrobenzaldehyde in the presence of acetic acid and sulfuric acid, followed by cyclization with maleic anhydride. The resulting product is then purified through recrystallization. The yield of 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione synthesis is typically around 40%.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c1-11-6-7-12(2)17(10-11)21-19(23)14-5-3-4-13-16(22(25)26)9-8-15(18(13)14)20(21)24/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQGJZNOQFWSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

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